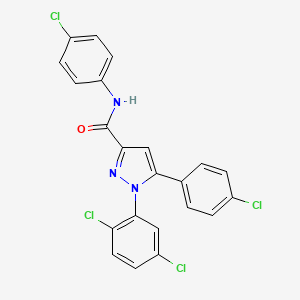

N,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl4N3O/c23-14-3-1-13(2-4-14)20-12-19(22(30)27-17-8-5-15(24)6-9-17)28-29(20)21-11-16(25)7-10-18(21)26/h1-12H,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQXASDCDFIIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : 367.22 g/mol

- CAS Number : 61712-99-0

The structure features a pyrazole ring substituted with two chlorophenyl groups and a dichlorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives as anticancer agents. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest.

- Synergistic Effects : The compound showed enhanced efficacy when combined with conventional chemotherapy agents like doxorubicin, indicating a potential for combination therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Tested Strains : E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger.

- Inhibition Concentration : Effective at concentrations as low as 40 µg/mL.

- Comparison with Standards : Exhibited activity comparable to established antibiotics.

Anti-inflammatory Effects

In vivo studies have indicated that this pyrazole derivative possesses significant anti-inflammatory properties:

- Methodology : Evaluated using carrageenan-induced edema models in mice.

- Results : Comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Antioxidant Activity : Scavenges free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

| Study | Findings |

|---|---|

| Umesha et al., 2009 | Demonstrated significant anticancer activity in MCF-7 and MDA-MB-231 cell lines with apoptosis induction. |

| Burguete et al., 2014 | Reported antimicrobial efficacy against multiple bacterial strains at low concentrations. |

| Selvam et al., 2014 | Showed comparable anti-inflammatory effects in animal models compared to standard treatments. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,5-bis(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodology : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to minimize the number of trials while maximizing yield and purity. Key parameters include temperature, solvent polarity, catalyst loading, and reaction time. For pyrazole derivatives, cyclocondensation of hydrazines with β-diketones or β-keto esters is common, followed by chlorination steps . Characterization via HPLC, NMR, and mass spectrometry ensures structural fidelity.

Q. How can structural ambiguities in the compound’s NMR or mass spectra be resolved?

- Methodology : Combine 1D/2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals, particularly for overlapping aromatic protons. Isotopic labeling or computational validation (DFT-based chemical shift predictions) can resolve ambiguities. For mass spectrometry, high-resolution MS (HRMS) or tandem MS (MS/MS) clarifies fragmentation patterns .

Q. What are the best practices for crystallizing this compound to determine its 3D structure?

- Methodology : Screen solvent systems (e.g., DCM/hexane, ethanol/water) using slow evaporation or diffusion methods. Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 295 K typically resolves bond lengths, angles, and torsion angles. Data refinement with SHELX software ensures accuracy .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in catalytic or biological systems?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. What strategies can resolve contradictions in bioactivity data across different studies (e.g., IC50 variability)?

- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time, solvent controls) to minimize variability. Use meta-analysis to identify outliers or confounding factors. Structure-activity relationship (SAR) studies with analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) clarify pharmacophore requirements .

Q. How can molecular docking predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

- Methodology : Prepare protein structures (PDB files) via homology modeling if crystallographic data are unavailable. Use AutoDock Vina or Schrödinger Glide for docking simulations, validating results with binding free energy calculations (MM-PBSA/GBSA). Cross-check with experimental SPR or ITC data .

Q. What advanced separation techniques improve purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.